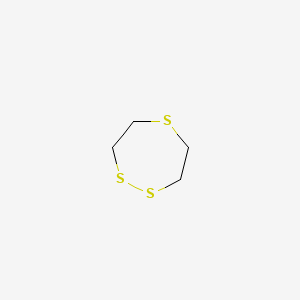

1,2,5-Trithiepane

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

6576-93-8 |

|---|---|

分子式 |

C4H8S3 |

分子量 |

152.3 g/mol |

IUPAC名 |

1,2,5-trithiepane |

InChI |

InChI=1S/C4H8S3/c1-3-6-7-4-2-5-1/h1-4H2 |

InChIキー |

JOAOASQIWYLMQC-UHFFFAOYSA-N |

正規SMILES |

C1CSSCCS1 |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Mechanistic Insights

Established Synthetic Pathways for 1,2,5-Trithiepane

Established methods for the synthesis of the this compound core often rely on the formation of the disulfide bond through oxidation or the construction of the ring from suitable precursors.

A primary and straightforward method for synthesizing this compound is the oxidation of bis(2-mercaptoethyl) sulfide (B99878). acs.org This precursor, a dithiol, undergoes intramolecular oxidative cyclization to form the seven-membered ring containing a disulfide linkage.

One common oxidizing agent used for this transformation is ferric chloride. acs.org The reaction proceeds in a suitable solvent, yielding this compound. acs.org This method is advantageous due to the ready availability of the starting dithiol. Another example of oxidative cyclization involves the use of sodium m-periodate. acs.org In a specific instance, bis(2-mercaptoethyl) sulfide was transformed into this compound in a process that was observed during biodegradation tests. researchgate.net

It has been noted that the oxidation of bis(2-mercaptoethyl) sulfide can also lead to the formation of this compound-5-oxide when an appropriate amount of the oxidizing agent is used. acs.org

Table 1: Oxidation-Based Synthesis of this compound

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Bis(2-mercaptoethyl) sulfide | Ferric chloride | This compound | 55% | acs.org |

| Bis(2-mercaptoethyl) sulfide | Sodium m-periodate | This compound 5-S-oxide | 40-50% | acs.org |

A more recent and versatile approach to substituted 1,2,5-trithiepanes involves the use of thiosilanes, such as bis(trimethylsilyl) sulfide (HMDST), in reactions with thiiranes (episulfides). researchgate.netuzhnu.edu.ua This method, often catalyzed by tetrabutylammonium (B224687) fluoride (B91410) (TBAF), provides a novel entry to 3,7-disubstituted-1,2,5-trithiepanes. researchgate.netuzhnu.edu.ua

The proposed mechanism for this reaction involves the fluoride ion-induced ring-opening of the thiirane (B1199164) by HMDST to form a β-dithiosilane intermediate. researchgate.net This intermediate then reacts with a second equivalent of the thiirane. Subsequent intramolecular oxidation of two sulfur atoms in the resulting intermediate leads to the formation of the this compound ring. researchgate.net This method is operationally simple and allows for the synthesis of a variety of substituted trithiepanes. researchgate.net

A similar strategy employing bis(trimethylsilyl)selenide has been used to access the selenium-containing analogues, 1,2,5-dithiaselenepanes. researchgate.net

Table 2: Thiosilane-Mediated Synthesis of 3,7-Disubstituted-1,2,5-Trithiepanes

| Thiirane Substituent (R) | Product | Yield (%) | Reference |

|---|---|---|---|

| (CH₂)₂CH=CH₂ | 3,7-di(5-hexenyl)-1,2,5-trithiepane | 83 | researchgate.net |

| (CH₂)₃CH=CH₂ | 3,7-di(but-3-en-1-yl)-1,2,5-trithiepane | 86 | researchgate.net |

| (CH₂)₃CH₃ | 3,7-dipentyl-1,2,5-trithiepane | 75 | researchgate.net |

| CH₂OCH(CH₃)₂ | 3,7-bis(isopropoxymethyl)-1,2,5-trithiepane | 72 | researchgate.net |

| CH₂OCH₂Ph | 3,7-bis((benzyloxy)methyl)-1,2,5-trithiepane | 64 | researchgate.net |

| CH₂OCH₂CH=CH₂ | 3,7-bis((allyloxy)methyl)-1,2,5-trithiepane | 65 | researchgate.net |

| CH₂OCO(CH₂)₅CH₃ | 3,7-bis(((heptanoyloxy)oxy)methyl)-1,2,5-trithiepane | 68 | researchgate.net |

In the synthesis of substituted 1,2,5-trithiepanes, particularly from unsymmetrical precursors, the regioselectivity of the ring-forming reactions is a critical aspect. For instance, in the thiosilane-mediated synthesis from substituted thiiranes, the reaction proceeds regioselectively. researchgate.net The nucleophilic attack of the silyl (B83357) sulfide occurs at the less hindered carbon of the thiirane ring.

The reaction of thiiranes with bis(trimethylsilyl) sulfide typically yields a mixture of cis and trans diastereoisomers of the 3,7-disubstituted-1,2,5-trithiepane, often in a roughly 1:1 ratio, which can be challenging to separate. researchgate.net However, the stereochemistry of the starting thiirane can influence the diastereoselectivity of the product. nih.gov

The stereochemical outcome of intramolecular reactions is often governed by the transition state geometry. In some cases, such as the intramolecular Schmidt reaction, an SN2-type mechanism can lead to an inversion of configuration at a stereocenter. nih.gov

Thiosilane- and Organoselenosilane-Mediated Approaches to 1,2,5-Trithiepanes (e.g., Reaction of Thiiranes with Bis(trimethylsilyl) Sulfide)

Novel Approaches and Formation Mechanisms

Beyond the established routes, new methods for the formation of this compound and its derivatives continue to be explored, often under specific and sometimes unconventional conditions.

Research into the abiotic synthesis of organic compounds under hydrothermal conditions has revealed the formation of various organosulfur compounds from simple precursors. In experiments involving aqueous solutions of carbon disulfide and oxalic acid at elevated temperatures (175°C), a complex mixture of sulfur-containing molecules was produced. researchgate.net

After a reaction time of 72 hours, trithiacycloheptanes, which include this compound, were identified as the major components of the product mixture, constituting 39.4% of the total. researchgate.net This indicates that under specific geochemical conditions, this compound can be formed from simple carbon and sulfur sources.

The formation of the this compound ring system frequently involves an intramolecular oxidative ring closure as a key step. This is evident in the synthesis from bis(2-mercaptoethyl) sulfide, where the two thiol groups are oxidized to form a disulfide bond, thereby closing the seven-membered ring. acs.orgacs.org

Similarly, in the thiosilane-mediated synthesis from thiiranes, the proposed mechanism culminates in an intramolecular oxidation of two sulfur units of an acyclic intermediate to form the disulfide bridge of the trithiepane ring. researchgate.net This oxidative cyclization is a common theme in the synthesis of cyclic disulfides.

By-Product Formation and Isomeric Pathways during this compound Synthesis

The synthesis of this compound and its derivatives is often accompanied by the formation of various by-products and structural isomers. The distribution of these products is highly dependent on the specific synthetic methodology, reaction conditions, and the nature of the starting materials. Understanding these alternative reaction pathways is crucial for optimizing the yield of the desired trithiepane and for elucidating the underlying reaction mechanisms.

Isomeric By-Products in the Synthesis of Substituted 1,2,5-Trithiepanes

Research into the synthesis of tetramethyl-substituted 1,2,5-trithiepanes has provided significant insight into isomeric pathway formation. In one synthetic approach, the reaction intended to produce 3,3,7,7-tetramethyl-1,2,5-trithiepane also yielded its isomer, 3,3,6,6-tetramethyl-1,2,5-trithiepane. scispace.com The formation of this isomer is rationalized by a mechanistic diversion involving a proton transfer. This transfer occurs from a primary to a tertiary sulfur position before the final ring-closing step involving a second thiirane molecule. scispace.com

Similarly, the synthesis of 3,7-disubstituted-1,2,5-trithiepanes through the reaction of substituted thiiranes with bis(trimethylsilyl) sulfide, catalyzed by tetrabutylammonium fluoride (TBAF), typically results in a mixture of cis/trans diastereoisomers. researchgate.netuzhnu.edu.ua The mechanism is believed to proceed through a fluoride ion-induced ring opening of the thiirane to form a β-dithiosilane intermediate. This intermediate then reacts with a second equivalent of the thiirane, followed by an intramolecular oxidative cyclization to form the seven-membered trithiepane ring. researchgate.net The non-stereospecific nature of this pathway at certain steps leads to the formation of diastereomeric mixtures.

Formation of Other Cyclic Polysulfide By-Products

Beyond isomeric trithiepanes, the synthesis can also lead to the formation of other cyclic polysulfides with different ring sizes and numbers of sulfur atoms. For example, during the oxidative coupling of 2-methyl-1,3-propanedithiol, which is a precursor for substituted trithiepanes, several cyclic sulfur compounds were formed as by-products in addition to the expected tetrathiocane. These by-products included 4,4-dimethyl-1,2,3-trithiolane and 6,6-dimethyl-1,2,3,4,5-pentathiepane. scispace.com The presence of these compounds suggests that the dithiol intermediate is involved in a complex network of reactions leading to various cyclic structures. scispace.com

The table below summarizes the by-products and isomers identified during the synthesis of various substituted 1,2,5-trithiepanes and related compounds.

Table 1: By-Products and Isomers in the Synthesis of this compound and Related Compounds

| Target Compound | Synthetic Method | By-Products and Isomers | Mechanistic Insight | Reference |

|---|---|---|---|---|

| 3,3,7,7-Tetramethyl-1,2,5-trithiepane | Reaction involving thiirane | 3,3,6,6-Tetramethyl-1,2,5-trithiepane | Proton transfer from primary to tertiary sulfur position prior to second thiirane attack. | scispace.com |

| 3,3,8,8-Tetramethyl-1,2,5,6-tetrathiocane | Oxidative coupling of 2-methyl-1,3-propanedithiol | 4,4-Dimethyl-1,2,3-trithiolane, 6,6-Dimethyl-1,2,3,4,5-pentathiepane, 3,3,7,7-Tetramethyl-1,2,5,6-tetrathiocane | Involvement of the dithiol intermediate in the biosynthesis of various sulfur cycles. | scispace.com |

The formation of these varied by-products underscores the complexity of sulfur chemistry in these ring-forming reactions. The reaction pathways can be sensitive to subtle changes in conditions, and intermediates may be prone to rearrangements or alternative cyclization patterns, leading to a diverse array of sulfur-containing heterocycles.

Chemical Reactivity and Transformation Mechanisms of 1,2,5 Trithiepane

Reactions with Transition Metal Carbonyls

The interaction of 1,2,5-trithiepane with transition metal carbonyls, particularly diiron complexes, has been a subject of significant research, primarily due to the relevance of the resulting iron-sulfur clusters as models for the active sites of [FeFe]-hydrogenase enzymes. nih.govosti.govresearchgate.net

The reaction of this compound with nonacarbonyldiiron (Fe₂(CO)₉) is a notable transformation that underscores the influence of the seven-membered ring structure on the reaction's outcome. db-thueringen.deuzhnu.edu.ua When this compound is treated with nonacarbonyldiiron in tetrahydrofuran (B95107) at 65 °C, it undergoes a ring-opening reaction followed by complexation. uzhnu.edu.ua Unlike reactions with smaller cyclic trithiaethers such as 1,2,4-trithiolane (B1207055) which yield diiron complexes, the reaction with this compound affords a trinuclear iron cluster. researchgate.netmolaid.com

This distinct reactivity leads to the formation of a complex with the formula Fe₃(μ₃-S)(μ-S(CH₂)₂S(CH₂)₂S)(CO)₇, which has been isolated and characterized. molaid.com The formation of this trinuclear cluster is a direct consequence of the specific stereochemistry and flexibility of the this compound ring system. db-thueringen.de

Table 1: Products from the Reaction of this compound with Nonacarbonyldiiron uzhnu.edu.uamolaid.com

| Reactant | Reagent | Conditions | Major Product(s) | Product Type |

|---|---|---|---|---|

| This compound | Nonacarbonyldiiron (Fe₂(CO)₉) | Tetrahydrofuran, 65 °C | Fe₃(μ₃-S)(μ-S(CH₂)₂S(CH₂)₂S)(CO)₇ | Trinuclear Iron Cluster |

The iron-sulfur clusters derived from this compound serve as platforms for studying ligand substitution reactions, which are fundamental to understanding the catalytic cycle of hydrogenase enzymes. researchgate.net Numerous studies have explored the substitution of carbonyl (CO) ligands in diiron dithiolato complexes with other ligands, such as tertiary phosphines and phosphites. db-thueringen.deresearchgate.net These reactions typically yield mono- and di-substituted derivatives. researchgate.net

The mechanism of these substitution reactions is of significant interest. For instance, in related [FeFe]-hydrogenase models, the substitution of CO ligands by cyanide has been extensively studied. db-thueringen.de These investigations provide insight into the electronic and steric factors that govern the reactivity of the diiron center, which is directly applicable to the adducts formed from this compound. db-thueringen.de The substitution process can influence the electrochemical properties and catalytic activity of the complex. researchgate.net

Electrochemical methods, particularly cyclic voltammetry (CV), have been crucial in characterizing the redox behavior of this compound-metal adducts. nih.govresearchgate.netmolaid.com The electrochemical investigation of the trinuclear iron cluster formed from the reaction of this compound and nonacarbonyldiiron has provided valuable data on its potential as a hydrogenase mimic. researchgate.net

Studies on the reduced iron species have been conducted to understand their interaction with acids, such as pivalic acid. molaid.com Digital simulations of the experimental cyclic voltammograms suggest a reaction scheme that includes the coordination of the acid to the complex, followed by the catalytic generation of hydrogen. researchgate.netmolaid.com This catalytic behavior is a key feature of functional [FeFe]-hydrogenase models.

Ligand Substitution Dynamics and Mechanism in Metal-Trithiepane Complexes

Ring Transformations and Rearrangements

This compound can undergo several ring transformation reactions, including ring expansion and other ring-opening and closing processes, to form different heterocyclic systems.

A significant transformation of this compound is its conversion to the aromatic 1,2,5-trithiepin, a 10π-electron heteroaromatic system. acs.orgacs.orgresearchgate.net This ring expansion is accomplished through two consecutive Pummerer rearrangements. acs.orgacs.org

The process begins with the sulfoxidation of this compound, for example using sodium m-periodate, to form the corresponding sulfoxide (B87167). acs.org This sulfoxide intermediate then undergoes a Pummerer rearrangement when treated with acetic anhydride. acs.org A second Pummerer rearrangement of a subsequent intermediate, 6,7-dihydro-1,2,5-trithiepin, ultimately yields the target 1,2,5-trithiepin as an unstable yellow oil. acs.org

Table 2: Key Steps in the Synthesis of 1,2,5-Trithiepin from this compound acs.org

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | NaIO₄, THF/H₂O | This compound-1-oxide | Sulfoxidation |

| 2 | This compound-1-oxide | Acetic Anhydride, Reflux | 6,7-Dihydro-1,2,5-trithiepin | Pummerer Rearrangement |

| 3 | 6,7-Dihydro-1,2,5-trithiepin | Sulfoxidation followed by Acetic Anhydride | 1,2,5-Trithiepin | Pummerer Rearrangement |

Beyond the Pummerer rearrangement, this compound is involved in other ring-opening and ring-closing reactions, particularly for the synthesis of its substituted derivatives. researchgate.net A novel method for accessing 3,7-disubstituted-1,2,5-trithiepanes involves the reaction of terminal thiiranes (episulfides) with hexamethyldisilathiane (B1360051) (HMDST) in the presence of a fluoride (B91410) catalyst. researchgate.net This reaction proceeds through the regioselective ring-opening of the thiirane (B1199164), followed by an intramolecular oxidative ring-closure to form the seven-membered trithiepane ring. researchgate.net

Furthermore, substituted trithiepanes, such as 4,4,6,6-tetramethyl-1,2,5-trithiepane, have been synthesized through the ring-closing reaction of a corresponding open-chain dithiol. scispace.com It has also been observed that the slow air oxidation of 2,2,4,4-tetramethyl-1,5-pentanedithiol can lead to the formation of a mixture of sulfur-containing heterocycles, including the corresponding trithiepane derivative, demonstrating a facile ring-closing pathway under oxidative conditions. scispace.com

Ring Expansion to 1,2,5-Trithiepin via Pummerer Rearrangements

Oxidative and Reductive Chemistry of the Polysulfide Linkage in this compound

The reactivity of the polysulfide linkage in this compound is central to its chemical behavior. This bond can be readily cleaved or modified through both oxidative and reductive pathways.

The oxidation of this compound can lead to the formation of sulfoxides and sulfones. While detailed mechanistic studies on this compound itself are not extensively documented in the provided search results, the oxidation of the sulfur atoms is a fundamental reaction of such sulfide-containing heterocycles. The thioether sulfur and the disulfide bridge present multiple sites for oxidation. For instance, the reaction of related benzotrithiepins with oxidizing agents demonstrates the susceptibility of the sulfur atoms to oxidation.

Reductive processes, conversely, target the cleavage of the S-S disulfide bond. A notable reaction is the reductive decyclization of this compound. For example, its reaction with nonacarbonyldiiron (Fe₂(CO)₉) in tetrahydrofuran at 65°C results in the formation of a trinuclear iron cluster. researchgate.netuzhnu.edu.ua This transformation involves the cleavage of the disulfide bond and the insertion of iron atoms. The reaction of this compound with diiron nonacarbonyl has been a subject of investigation in the development of model complexes for the active sites of [Fe-only]-hydrogenases. researchgate.netuni-jena.de

Chemical reducing agents can also be employed to open the ring. Agents such as lithium aluminum hydride (LAH) are capable of reducing the disulfide bond to yield the corresponding dithiol. This type of reductive cleavage is a common strategy in organosulfur chemistry to access open-chain dithiols from cyclic disulfides.

A summary of these reactions is presented in the table below.

| Reaction Type | Reagent(s) | Product(s) | Notes |

| Oxidation | General Oxidizing Agents | Sulfoxides, Sulfones | The thioether and/or disulfide can be oxidized. |

| Reduction | Lithium Aluminum Hydride (LAH) | Open-chain dithiol | Cleavage of the S-S disulfide bond. |

| Reductive Decyclization | Nonacarbonyldiiron (Fe₂(CO)₉) | Trinuclear iron cluster | Forms a model complex for [Fe-only]-hydrogenase active sites. researchgate.netuzhnu.edu.ua |

Polymerization Mechanisms and Related Chemical Transformations of this compound

This compound is known to undergo polymerization. Research has shown that at room temperature, it can polymerize over time. For instance, within a year, approximately 30% of this compound can convert into a white polymer that is insoluble in most common solvents. tandfonline.com This suggests a tendency for ring-opening polymerization, a common trait for cyclic sulfides.

The mechanism of polymerization can be influenced by the reaction conditions. Cationic polymerization of related thiiranes can lead to degradation products, including substituted 1,2,5-trithiepanes, through a "back-biting" mechanism. researchgate.net This involves the growing polymer chain attacking itself, leading to the formation of cyclic oligomers. While not a direct polymerization of this compound, it demonstrates a relevant transformation pathway for related sulfur heterocycles.

Beyond polymerization, this compound and its derivatives are involved in several chemical transformations. One synthetic route to substituted 1,2,5-trithiepanes involves the reaction of thiiranes (episulfides) with bis(trimethylsilyl) sulfide (B99878). unifi.itresearchgate.net This method provides access to 3,7-disubstituted-1,2,5-trithiepanes. A proposed mechanism involves the fluoride-ion-induced ring-opening of the thiirane by the thiosilane, followed by reaction with a second equivalent of the thiirane and subsequent intramolecular oxidative cyclization. researchgate.net

The reaction with iron carbonyls, as mentioned previously, is also a significant chemical transformation, leading to organometallic complexes rather than simple organic products. uzhnu.edu.ua

The table below summarizes key transformations involving this compound.

| Transformation Type | Reagents/Conditions | Product(s) | Mechanism/Notes |

| Polymerization | Room Temperature (over 1 year) | White, insoluble polymer | Spontaneous polymerization, likely via ring-opening. tandfonline.com |

| Synthesis of Derivatives | Thiiranes, bis(trimethylsilyl) sulfide, TBAF | 3,7-disubstituted-1,2,5-trithiepanes | Reaction proceeds through ring-opening of the thiirane and subsequent cyclization. unifi.itresearchgate.net |

| Organometallic Complex Formation | Nonacarbonyldiiron (Fe₂(CO)₉) | Trinuclear iron cluster | Reductive decyclization and insertion of iron. uzhnu.edu.ua |

Coordination Chemistry and Biomimetic Applications

1,2,5-Trithiepane as a Ligand in Metal Complexes

The coordination of this compound to metal centers, particularly iron, has been a subject of investigation for creating biomimetic systems. The flexible nature of the seven-membered ring and the presence of multiple sulfur donor atoms allow for diverse coordination modes.

The reaction of this compound with iron carbonyl compounds serves as a primary route for the synthesis of its coordination complexes. researchgate.netresearcher.life Specifically, the reaction between this compound and diiron nonacarbonyl (Fe₂[CO]₉) has been investigated. researchgate.netresearcher.liferesearchgate.net

Unlike similar reactions with other cyclic trithia-alkanes like 1,2,4-trithiolane (B1207055) which yield diiron model complexes, the reaction with this compound results in the formation of a trinuclear iron cluster. researchgate.netresearcher.life This distinct reactivity highlights how the ring size and structure of the sulfur ligand influence the constitution of the resulting organometallic product. db-thueringen.dedb-thueringen.de The structural characterization of these products is crucial and is typically accomplished using single-crystal X-ray diffraction analysis, which provides definitive information on the atomic arrangement and bonding within the cluster. researchgate.netresearcher.liferesearchgate.net

| Ligand | Metal Precursor | Primary Product | Reference |

|---|---|---|---|

| This compound | Diiron nonacarbonyl (Fe₂(CO)₉) | Trinuclear Iron Cluster | researchgate.netresearcher.life |

The electron transfer properties of metal-dithiolate complexes are fundamental to their function as mimics of enzyme active sites. nih.gov Techniques such as cyclic voltammetry are employed to study the redox behavior of these compounds. ias.ac.inmdpi.comresearchgate.net These electrochemical investigations reveal the potentials at which the complexes undergo oxidation and reduction, providing insight into their ability to accept and donate electrons. researchgate.net

For diiron complexes that model the [FeFe]-hydrogenase active site, the reduction potentials are critical as the catalytic cycle involves reduced states of the complex. nih.govias.ac.in The redox potentials can be finely tuned by the nature of the dithiolate bridge and other coordinating ligands. nih.gov While specific electrochemical data for the trinuclear cluster derived from this compound is part of a broader study, the general approach involves assessing one-electron transfer processes, such as the Fe(I)Fe(I) to Fe(I)Fe(0) reduction, which are characteristic of these types of biomimetic complexes. researchgate.net

Synthesis and Structural Characterization of Metal-Trithiepane Coordination Compounds

Role in [FeFe]-Hydrogenase Active Site Models

[FeFe]-hydrogenases are enzymes capable of highly efficient hydrogen production and oxidation. acs.org Their active site, known as the H-cluster, contains a unique diiron center bridged by a dithiolate ligand. researchgate.net The development of synthetic models that replicate the structure and function of this active site is a major goal in bioinorganic chemistry, with implications for developing catalysts for a hydrogen economy.

The synthesis of biomimetic iron-sulfur clusters often utilizes dithiolate ligands to bridge two iron atoms, mimicking the cofactor found in the native enzyme. db-thueringen.dedb-thueringen.denih.govembopress.orgdntb.gov.ua Various cyclic trithia-alkanes have been explored as precursors for these bridging dithiolate ligands. researchgate.netresearcher.liferesearchgate.net

The reaction of this compound with diiron nonacarbonyl is notable because it leads to a trinuclear iron cluster, distinguishing it from other precursors like 1,2,4-trithiolane and 1,2,6-trithionane (B14719730) which form diiron complexes under similar conditions. researchgate.netresearcher.life This outcome underscores the significant influence that the ligand's backbone structure has on the final cluster assembly. While typical models focus on diiron centers, the study of alternative clusters like the one derived from this compound provides broader insights into the chemistry of iron-sulfur systems.

| Reactant Ligand | Resulting Cluster Type | Relevance as [FeFe]-Hydrogenase Model | Reference |

|---|---|---|---|

| 1,2,4-Trithiolane | Diiron Complex | Serves as a direct model complex of the active site. | researchgate.netresearcher.life |

| This compound | Trinuclear Iron Cluster | Represents a contrasting structural motif to the diiron active site. | researchgate.netresearcher.life |

| 1,2,6-Trithionane | Diiron Complex | Forms a diiron compound attributed to the flexible dithiolato ligand. | researchgate.netresearcher.life |

A primary function of [FeFe]-hydrogenase active site models is to catalyze the reduction of protons to molecular hydrogen (H₂). acs.org The catalytic activity of these synthetic complexes is typically investigated using electrochemical methods, where the addition of an acid (a proton source) to a solution of the complex is monitored by cyclic voltammetry. researchgate.netias.ac.in An increase in current at the reduction potential of the complex in the presence of acid indicates catalytic H₂ evolution. researchgate.netacs.org

Studies on various diiron dithiolate models have helped to elucidate the potential steps in the catalytic cycle. ias.ac.inacs.org These mechanisms often involve sequential electron (E) and protonation (C) steps, such as an EECC or ECEC pathway, where the diiron complex is first reduced and then protonated. ias.ac.in The investigation of the trinuclear cluster derived from this compound and its interaction with acids can serve as a mechanistic probe to understand how structural variations in the iron-sulfur core affect the catalytic generation of hydrogen. researchgate.netresearcher.liferesearchgate.net

Theoretical and Computational Chemistry of 1,2,5 Trithiepane

Quantum Chemical Calculations

Electronic Structure Elucidation and Bonding Analysis

The electronic structure of 1,2,5-trithiepane and its derivatives has been investigated using quantum mechanical methods such as Density Functional Theory (DFT). scispace.com Calculations, often employing hybrid density functionals like B3LYP with a polarized triple-zeta basis set (e.g., 6-311+G(d,p)), are used to model the molecule's properties in the gas phase. scispace.com These studies focus on the distribution of electron density and the nature of the covalent bonds within the seven-membered ring. The analysis of molecular orbitals helps to understand the interactions between the sulfur and carbon atoms, particularly the characteristics of the carbon-sulfur (C-S) single bonds and the sulfur-sulfur (S-S) disulfide bond. This disulfide linkage is a key structural and functional feature, and its bond length, strength, and susceptibility to cleavage are critical aspects explored through computational analysis.

Reaction Mechanism Predictions and Energy Profiles for this compound Transformations

Computational chemistry is a powerful tool for predicting the pathways and energetics of chemical reactions involving this compound.

One significant transformation is its synthesis from thiiranes. A proposed mechanism for the formation of 3,7-disubstituted-1,2,5-trithiepanes involves the reaction of two equivalents of a substituted thiirane (B1199164) with a sulfide (B99878) source, such as bis(trimethylsilyl)sulfide, under fluoride (B91410) ion catalysis. unifi.it Computational modeling can elucidate this pathway, which is thought to proceed through a β-dithiosilane intermediate that subsequently reacts with a second thiirane molecule, followed by an intramolecular oxidative ring closure to form the trithiepane ring. unifi.it DFT calculations can map the potential energy surface for this entire process, identifying transition states and intermediates to predict the reaction's feasibility and regioselectivity.

Another documented transformation is the conversion of this compound into the aromatic 1,2,5-trithiepin system through consecutive Pummerer rearrangements. researchgate.net Quantum chemical calculations can model the energy profiles of such rearrangements, providing insight into the required conditions and the stability of the resulting 10π-electron heteroaromatic system.

Furthermore, this compound is known to react with organometallic compounds like nonacarbonyldiiron. db-thueringen.demdpi.com The electronic structure and bonding in the resulting iron-sulfur cluster complexes are further analyzed with the aid of DFT computations, which helps in understanding these novel materials and their relevance as models for enzyme active sites. db-thueringen.de

Conformational Analysis and Dynamics

The seven-membered ring of this compound is not planar or rigid, exhibiting significant flexibility that is crucial to its chemistry.

Ring Puckering and Inversion Dynamics (e.g., Insights from Variable-Temperature NMR)

Experimental NMR spectra of this compound and its derivatives indicate that the ring system is considerably flexible. scispace.com The dynamic behavior of the ring, which includes processes like ring puckering and inversion between different conformations, can be studied experimentally using variable-temperature (VT) NMR spectroscopy. researchgate.net As the temperature is changed, the rate of interconversion between conformers can be slowed to the point where signals for individual conformers can be resolved, allowing for the measurement of the energy barriers for these processes.

To complement these experimental findings, theoretical calculations are employed. DFT calculations are used to model the pathways for these conformational interconversions, mapping out the transition states that connect different minima on the potential energy surface. scispace.com This allows for the calculation of the activation energies for ring inversion, which can then be compared to the experimental values obtained from VT-NMR.

Energy Landscape and Preferred Conformations of this compound

The flexibility of the this compound ring means it can exist in several different conformations, such as chair and boat forms. Computational methods are essential for mapping the molecule's energy landscape and determining which conformations are the most stable.

DFT calculations are used to perform geometry optimization for various possible conformers. scispace.com These calculations yield the minimum-energy structures and their corresponding electronic energies. By comparing the energies of the different optimized conformers, a hierarchy of stability can be established, identifying the global minimum energy structure, or the preferred conformation. scispace.com For seven-membered rings, multiple chair, boat, and twist-boat forms are typically possible, and the energy differences between them can be small, leading to a complex landscape where multiple conformations may be populated at room temperature.

Table 1: Illustrative Calculated Relative Energies for Hypothetical this compound Conformations (Note: This table is a hypothetical representation based on computational methodologies described in the literature scispace.com. Actual values would require specific research data.)

| Conformation | Calculated Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| Chair | 0.00 | Global minimum, lowest energy state |

| Twist-Chair | +1.5 | Slightly higher in energy |

| Boat | +3.2 | Higher energy conformer |

| Twist-Boat | +2.8 | Intermediate between Chair and Boat |

Spectroscopic Property Predictions via Computational Methods

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret experimental results and confirm molecular structures. For this compound, the prediction of NMR spectra is particularly valuable.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (DFT-GIAO), is a reliable approach for calculating NMR chemical shifts. scispace.comresearchgate.net The process begins with the DFT-optimized geometry of a given conformer. The GIAO calculation is then performed on this structure to predict the absolute magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

These predicted NMR data are then compared with experimental spectra. scispace.com A strong correlation between the calculated and observed chemical shifts provides powerful evidence for the assigned structure and can help to identify which conformation is dominant in solution. scispace.com This is especially useful for flexible molecules like this compound, where the observed room-temperature spectrum is often a population-weighted average of the spectra of several rapidly interconverting conformers.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted 1H NMR Chemical Shifts for a Dominant Conformer (Note: This table is a hypothetical illustration of the GIAO method's application as described in the literature scispace.com.)

| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) (DFT-GIAO) | Difference (ppm) |

|---|---|---|---|

| H-3 (axial) | 3.15 | 3.12 | -0.03 |

| H-3 (equatorial) | 2.90 | 2.94 | +0.04 |

| H-4 (axial) | 2.85 | 2.81 | -0.04 |

| H-4 (equatorial) | 2.70 | 2.73 | +0.03 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,2,5-Trithiepane and its Derivatives

NMR spectroscopy provides unparalleled insight into the molecular framework of this compound systems. Analysis of proton (¹H) and carbon-13 (¹³C) spectra allows for the complete assignment of atoms within the molecule, reveals the dynamic nature of the ring system, and enables the differentiation of stereoisomers.

The NMR spectra of this compound and its substituted analogues have been thoroughly analyzed. acs.orgacs.orgnih.gov For the parent, unsubstituted this compound, the structure is confirmed through detailed NMR studies, often in the context of its synthesis or its use as a precursor for other heteroaromatic systems like 1,2,5-trithiepin. acs.orgacs.orgnih.gov

In substituted derivatives, the chemical shifts and coupling patterns provide a wealth of structural information. For instance, in 3,7-disubstituted-1,2,5-trithiepanes, the structures are assigned by comprehensive NMR and mass spectral analysis. researchgate.net The ¹H NMR spectrum of 3,7-bis((benzyloxy)methyl)-1,2,5-trithiepane shows a complex multiplet for the ring protons between δ 2.93-3.42 ppm and another multiplet for the methylene (B1212753) protons of the substituent at δ 3.58-3.79 ppm. unifi.it The aromatic protons of the benzyl (B1604629) groups appear in the δ 7.28-7.36 ppm region. unifi.it Its ¹³C NMR spectrum further supports the structure with signals at δ 39.9, 50.6, 70.1, and 73.2 ppm, among others corresponding to the aromatic carbons. unifi.it

The symmetry of the molecule heavily influences the complexity of the spectra. The ¹H NMR spectrum of 4,4,6,6-tetramethyl-1,2,5-trithiepane shows a single signal for the four methyl groups, reflecting the molecule's symmetry. scispace.com In contrast, 3,3,7,7-tetramethyl-1,2,5-trithiepane, which has a different substitution pattern, displays two distinct signals for its methyl groups. scispace.com

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives Data is presented for mixtures of diastereoisomers where applicable, in CDCl₃ unless otherwise noted.

| Compound Name | Nucleus | Chemical Shift (δ ppm) | Notes | Source(s) |

| 3,7-Bis((benzyloxy)methyl)-1,2,5-trithiepane | ¹H | 2.93-3.42 (m, 6H), 3.58-3.79 (m, 4H), 4.50-4.55 (m, 4H), 7.28-7.36 (m, 10H) | Ring & substituent protons | unifi.it |

| ¹³C | 39.9, 50.6, 70.1, 73.2, 127.7, 128.6, 129.7, 137.9 | Ring, substituent, & aromatic carbons | unifi.it | |

| 3,7-Bis(isopropoxymethyl)-1,2,5-trithiepane | ¹³C | 21.8, 21.9, 22.0, 34.1, 34.5, 50.5, 52.8, 69.2, 69.8, 72.2 | researchgate.net | |

| 3,3,7,7-Tetramethyl-1,2,5-trithiepane | ¹H | Differentiable methyl groups | Protons of methylene groups split into an AB spin system | scispace.com |

| 4,4,6,6-Tetramethyl-1,2,5-trithiepane | ¹H | Single signal for four methyl groups | Single signal for two methylene groups | scispace.com |

The seven-membered ring of this compound is conformationally flexible, a property that is effectively studied using dynamic NMR (DNMR) spectroscopy. scispace.comnih.gov These experiments, conducted at various temperatures, provide insight into the rapid ring interconversion processes. scispace.com

For example, the ¹H NMR spectrum of 3,3,6,6-tetramethyl-1,2,5-trithiepane shows broad signals at room temperature, indicating that the molecule is near a point of coalescence for a conformational exchange process. scispace.com At low temperatures, a preferred conformation exists, allowing for the observation of four distinct methyl groups and four different methylene protons. scispace.com Conversely, at high temperatures, the rapid interconversion averages these signals, resulting in only one signal for the methylene groups and two for the methyl groups. scispace.com This dynamic behavior highlights the flexibility of the trithiepane ring, which increases in the order of 4,4,6,6-tetramethyl- < 3,3,6,6-tetramethyl- < 3,3,7,7-tetramethyl-1,2,5-trithiepane. scispace.com

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with DNMR to model the energy landscape of these conformational changes. scispace.comnih.gov For 3,3,6,6-tetramethyl-1,2,5-trithiepane, calculations show that the global energy minimum is a twist-chair conformation, and the interconversion between equivalent twist-chair forms proceeds through various chair and twist-boat transition states. scispace.com A related system, 6,7-dihydro-1,2,5-trithiepin, is also a dynamic system, and variable-temperature ¹H-NMR studies have estimated the free energy of activation for its ring inversion to be ΔG‡ = 9.83 kcal/mol at the coalescence temperature of 227 K. acs.orgacs.orgnih.gov

NMR spectroscopy is a powerful tool for differentiating between diastereoisomers of substituted 1,2,5-trithiepanes. The synthesis of 3,7-disubstituted derivatives often yields a mixture of cis and trans diastereoisomers. researchgate.net These isomers, while structurally similar, have distinct spatial arrangements of their substituents, leading to different chemical environments for their nuclei and, consequently, distinguishable NMR spectra.

For example, the synthesis of 3,7-di(5-hexenyl)-1,2,5-trithiepane produces an approximate 1:1 mixture of cis/trans diastereoisomers. researchgate.net While their mass spectra are very similar, their presence as a mixture can be inferred from NMR analysis, which would show separate sets of signals for each isomer, although a detailed assignment may require advanced 2D NMR techniques or comparison with pure, separated standards. Similarly, the reaction producing 3,7-bis((benzyloxy)methyl)-1,2,5-trithiepane also results in a mixture of two diastereoisomers. researchgate.net The ability to distinguish constitutional isomers, such as 3,3,7,7-tetramethyl-1,2,5-trithiepane and 3,3,6,6-tetramethyl-1,2,5-trithiepane, is also readily achieved by NMR due to their different symmetry, which results in a different number of unique signals in their respective spectra. scispace.com

Dynamic NMR Studies for Conformational Exchange Phenomena in this compound Systems

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for the characterization of this compound, providing information on its molecular weight and elemental composition. Advanced MS methods can also aid in distinguishing between isomers.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique is essential for the unambiguous identification of this compound and its derivatives. The elemental composition of ions observed in the mass spectra of these compounds can be unequivocally confirmed by HRMS. researchgate.net For example, GC-HRMS data has been used to verify the proposed structures of various trithia- and tetrathiacycloalkanes identified from natural sources. scispace.com The mass spectrum of this compound is distinct, exhibiting a base peak for the molecular ion (M⁺•), which is a significant feature that aids in its identification. researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS or IMMS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. nih.govresearchgate.net This adds a powerful separation dimension that is particularly useful for distinguishing between isomers (compounds with the same molecular formula but different structures) that may not be separable by chromatography or standard mass spectrometry alone. nih.gov

While specific IM-MS studies focusing solely on this compound are not widely documented, the technique has been successfully applied to the structural characterization of other isomeric and isobaric sulfur-containing compounds in complex mixtures like petroleum and diesel fuels. nih.govresearchgate.netresearcher.life The workflow involves separating ions by their drift time through a gas-filled cell before they enter the mass spectrometer. researchgate.net This allows for the generation of a 2D plot of m/z versus drift time, where different isomers can appear as distinct features even if they have the same mass. researchgate.net This methodology provides a powerful tool for the potential separation and structural assessment of constitutional isomers (e.g., 3,3,7,7- vs 3,3,6,6-tetramethyl-1,2,5-trithiepane) or diastereoisomers (cis vs trans 3,7-disubstituted-1,2,5-trithiepanes). researchgate.netscispace.com

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

X-ray Crystallography of this compound and its Derivatives or Metal Complexes

While the crystal structure of the parent this compound is not extensively detailed in readily available literature, significant research has been conducted on the structural elucidation of its metal complexes using single-crystal X-ray diffraction. A notable example is the reaction of this compound with nonacarbonyldiiron (Fe₂(CO)₉). researchgate.net

This reaction does not produce a simple diiron complex but instead yields a more complex trinuclear iron cluster. researchgate.net The investigation by Windhager et al. explored the interaction between this compound and nonacarbonyldiiron in tetrahydrofuran (B95107). uzhnu.edu.ua The study resulted in the isolation and structural determination of the resulting iron-sulfur cluster, providing critical insights into the coordination chemistry of this seven-membered heterocycle. researchgate.netuzhnu.edu.ua

The X-ray analysis of the trinuclear iron cluster derived from this compound revealed a complex architecture. researchgate.net The study is part of a broader investigation into how cyclic polysulfides of varying ring sizes, including 1,2,4-trithiolane (B1207055), 1,2,5-trithiocane, and 1,2,6-trithionane (B14719730), react with iron carbonyls, demonstrating that the ring size of the sulfur-containing heterocycle significantly influences the constitution of the final metal complex. researchgate.netdb-thueringen.de For instance, the reaction with 1,2,6-trithionane yielded a diiron compound, in contrast to the trinuclear cluster obtained from this compound. researchgate.netdb-thueringen.de

The synthesis of substituted derivatives, such as 3,7-disubstituted-1,2,5-trithiepanes, has also been reported, which can be achieved by reacting substituted thiiranes with bis(trimethylsilyl) sulfide (B99878). uzhnu.edu.ua While these derivatives have been synthesized, detailed crystallographic data for them are not as prevalent in the literature as for the metal complexes.

Table 1: Crystallographic Data for the Trinuclear Iron Cluster Derived from this compound and Fe₂(CO)₉ (Note: Specific crystallographic parameters like lattice constants and bond angles are highly detailed and found in specialized crystallographic databases. This table provides a summary of the key structural findings.)

| Feature | Description | Source |

| Product | Trinuclear iron cluster | researchgate.net |

| Reactants | This compound and Nonacarbonyldiiron (Fe₂(CO)₉) | researchgate.netuzhnu.edu.ua |

| Key Structural Aspect | The seven-membered ring of this compound rearranges to form a bridging dithiolato ligand within a more complex iron-sulfur cluster framework. | researchgate.netdb-thueringen.de |

| Significance | Demonstrates the influence of the heterocyclic ring structure on the final architecture of the resulting metal complex. | researchgate.netdb-thueringen.de |

Vibrational (IR, Raman) and Electronic Absorption (UV-Vis) Spectroscopy

Spectroscopic analysis provides further insight into the structure and electronic properties of this compound and its derivatives.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) spectroscopy has been utilized to characterize derivatives of this compound. For example, in the synthesis of 3,7-di(hex-5-en-1-yl)-1,2,5-trithiepane, Fourier-transform infrared (FT-IR) spectroscopy was used to confirm the structure of the product. unifi.it

For the metal complexes, IR spectroscopy is crucial for identifying characteristic vibrations, particularly of the carbonyl (CO) ligands. The IR spectra of diiron carbonyl complexes, which serve as models for the active sites of [FeFe]-hydrogenases, typically show strong absorption bands in the range of 1900-2100 cm⁻¹. mdpi.com The reaction product of this compound with nonacarbonyldiiron, being an iron carbonyl cluster, would exhibit characteristic ν(CO) stretching frequencies in this region, confirming the presence and electronic environment of the CO ligands. researchgate.netmdpi.com However, specific Raman spectroscopic data for this compound or its simple derivatives are not widely reported in the literature.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The electronic spectra of 1,2-dithiepin-5-ones, which are structurally related seven-membered rings, show multiple absorption maxima. jcsp.org.pk For this compound, the UV-Vis spectrum would be characterized by absorptions corresponding to transitions involving the sulfur atoms' non-bonding electrons and the σ-σ* transitions of the S-S and C-S bonds.

In a study of various iron-sulfur complexes, a complex derived from the reaction of 2-mercaptobenzimidazole (B194830) and triirondodecacarnonyl displayed UV-Vis absorption peaks at 295 nm and 352 nm in dichloromethane, and at 289 nm and 353 nm in acetonitrile. ias.ac.in These absorptions are often assigned to d-d transitions within the iron core and ligand-to-metal charge transfer bands. ias.ac.in While not directly from this compound, this data for a related iron-sulfur cluster suggests the expected spectral region for the electronic transitions in the trinuclear iron complex derived from this compound.

Table 2: Summary of Spectroscopic Data for this compound and Related Compounds

| Spectroscopy Type | Compound | Key Findings / Observed Peaks (nm or cm⁻¹) | Source |

| FT-IR | 3,7-di(hex-5-en-1-yl)-1,2,5-trithiepane | Used for structural confirmation of the synthesized derivative. | unifi.it |

| IR | Iron Carbonyl Complexes (General) | Strong ν(CO) bands typically observed between 1900-2100 cm⁻¹. | mdpi.com |

| UV-Vis | Related Fe₃S₂ Iron Cluster | λ_max at 295, 352 (in CH₂Cl₂) and 289, 353 (in CH₃CN). | ias.ac.in |

| UV-Vis | Related 1,2-Dithiepin-5-ones | Three absorption maxima in the regions 230-260 nm, 294-314 nm, and 450-568 nm. | jcsp.org.pk |

Design and Synthesis of Functionalized 1,2,5 Trithiepane Derivatives and Analogues

Synthesis and Reactivity of Substituted 1,2,5-Trithiepanes (e.g., 3,7-Disubstituted-1,2,5-trithiepanes)

A key method for the synthesis of 3,7-disubstituted-1,2,5-trithiepanes involves the reaction of substituted thiiranes (episulfides) with bis(trimethylsilyl) sulfide (B99878). researchgate.netuzhnu.edu.ua This reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) at room temperature and is catalyzed by tetrabutylammonium (B224687) fluoride (B91410) (TBAF). uzhnu.edu.ua The mechanism proceeds through the regioselective reaction of a thiosilane intermediate with a second molecule of the thiirane (B1199164). researchgate.net This is followed by an intramolecular oxidative cyclization of two sulfur units to form the seven-membered ring. researchgate.net

This synthetic approach allows for the introduction of various substituents at the 3 and 7 positions of the 1,2,5-trithiepane ring, as the substitution pattern is dictated by the starting thiirane. uzhnu.edu.ua

Table 1: Synthesis of 3,7-Disubstituted-1,2,5-trithiepanes

| Starting Material (Thiirane) | Reagent | Catalyst | Product |

|---|

The reactivity of these compounds includes reactions with metal carbonyls. For instance, this compound reacts with nonacarbonyldiiron, leading to the formation of diiron complexes that can serve as mimics for the active sites of [Fe-Only] hydrogenases. nih.gov

Related Seven-Membered Heterocycles with Multiple Sulfur and Selenium Atoms (e.g., 1,2,5-Dithiaselenepanes)

Analogous synthetic strategies can be employed to create related seven-membered heterocycles containing both sulfur and selenium. Specifically, 3,7-disubstituted-1,2,5-dithiaselenepanes, where a selenium atom replaces one of the sulfur atoms of the trithiepane ring, have been synthesized. researchgate.net

The synthesis is achieved by reacting substituted thiiranes with bis(trimethylsilyl)selenide (HMDSS), again using TBAF as a catalyst. researchgate.netmdpi.comunifi.it The reaction conditions can be tuned to favor the formation of the seven-membered ring. mdpi.com The proposed mechanism involves the formation of a β-mercapto selenide (B1212193) intermediate, which then undergoes an intramolecular oxidative ring closure to yield the 1,2,5-dithiaselenepane product. mdpi.comunifi.it These compounds have been evaluated for their antioxidant catalytic activity. uzhnu.edu.ua

Table 2: Synthesis of 3,7-Disubstituted-1,2,5-dithiaselenepanes

| Starting Material | Reagent | Catalyst | Product |

|---|

Annulated or Fused this compound Systems (e.g., Benzotrithiepins)

Annulated or fused this compound systems, such as 1,2,5-benzotrithiepins, have been synthesized through several routes. One convenient method involves the reaction of dithiols with thiiranes. researchmap.jp Another approach utilizes the reaction of various olefins with benzopentathiepin in the presence of a Lewis acid catalyst, such as trifluoroborane etherate. oup.com In this latter reaction, benzopentathiepin acts as a 1,5-dipole synthon, leading to the formation of unsymmetrical 1,2,5-benzotrithiepins in moderate to good yields. oup.com A high-yield synthesis of 1,5-dihydro-2,3,4-benzotrithiepin has also been reported from the reaction of its corresponding dithiol with elemental sulfur in liquid ammonia. oup.com

Strategies for Functional Group Derivatization on the this compound Scaffold

The primary strategy for introducing functional groups onto the this compound scaffold is through the selection of appropriately functionalized starting materials during synthesis. The method involving the reaction of bis(trimethylsilyl) sulfide with thiiranes directly translates the functionality present on the thiirane to the 3 and 7 positions of the resulting trithiepane ring. researchgate.netuzhnu.edu.ua This allows for the incorporation of a wide variety of functional groups, provided the corresponding substituted thiirane is accessible.

For example, using fatty acid ester-substituted thiiranes derived from glycidol (B123203) in the analogous reaction with bis(trimethylsilyl)selenide allows for the one-pot synthesis of mixed sulfur and selenium isosteres of triacylglycerols. mdpi.comunifi.it This demonstrates that complex functionalities can be carried through the cyclization reaction, effectively derivatizing the final heterocyclic product. mdpi.com Therefore, the derivatization is designed into the synthesis by choosing precursors that already contain the desired functional moieties.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,7-Disubstituted-1,2,5-trithiepanes |

| 1,2,5-Dithiaselenepanes |

| 3,7-Disubstituted-1,2,5-dithiaselenepanes |

| 1,2,5-Benzotrithiepins |

| 1,5-Dihydro-2,3,4-benzotrithiepin |

| 1,2,5-Trithiepin |

| Bis(trimethylsilyl) sulfide |

| Bis(trimethylsilyl)selenide |

| Tetrahydrofuran (THF) |

| Tetrabutylammonium fluoride (TBAF) |

| Thiirane (Episulfide) |

| Benzopentathiepin |

| Trifluoroborane etherate |

| Nonacarbonyldiiron |

| Glycidol |

| Triacylglycerols |

| Dithiol |

| Olefin |

| Elemental Sulfur |

Environmental and Biological Contexts of 1,2,5 Trithiepane Formation

Formation as Degradation Products of Chemical Warfare Agents (e.g., Sulfur Mustard) in Environmental Studies

A significant body of research identifies 1,2,5-Trithiepane as a transformation product of sulfur mustard (HD, bis(2-chloroethyl)sulfide), a chemical warfare agent used since World War I. au.dkunifi.itiopan.pl Following the disposal of large quantities of chemical munitions in the sea and on land, the slow corrosion of casings leads to the release of sulfur mustard into the environment. thuenen.de In aqueous environments, sulfur mustard undergoes hydrolysis and other degradation processes, forming a complex mixture of products. au.dk Among these are several cyclic thioethers, including this compound. au.dkorgsyn.org

Environmental monitoring studies at chemical weapon dumpsites, such as those in the Baltic Sea and at former cleanup facilities in Germany, have detected this compound in groundwater and sediment pore water. leuphana.deresearchgate.nethelcom.fi Although it is considered a non-persistent compound, its detection is a key indicator of leakage from an active source of sulfur mustard. leuphana.deresearchgate.nethelcom.fi For instance, it has been measured in groundwater at a concentration of 1 µg/L. leuphana.dehelcom.fi The formation of these more water-soluble and persistent degradation products increases the potential for spreading and bioavailability in marine ecosystems. au.dk

Notably, some degradation products can be more toxic than the parent compound. Studies have shown that this compound is very toxic to aquatic organisms like the water flea Daphnia magna, with some research indicating it is significantly more toxic than sulfur mustard itself. au.dkiopan.plnih.gov

Table 1: Environmental Detection and Properties of this compound and Related Sulfur Mustard Degradation Products

| Compound Name | CAS Number | Context of Detection | Measured Concentration | Reference |

|---|---|---|---|---|

| This compound | 6576-93-8 | Groundwater at former chemical munition sites | 1 µg/L | leuphana.dehelcom.fi |

| 1-Oxa-4,5-dithiepane | 3886-40-6 | Groundwater at former chemical munition sites | Up to 250 µg/L | leuphana.deresearchgate.net |

| 1,4-Dithiane | 505-29-3 | Baltic Sea porewater | Prominently observed | leuphana.de |

| 1,4-Oxathiane | 15980-15-1 | Degradation product of sulfur mustard | Detected in samples from dumpsites | orgsyn.org |

Abiotic and Biotic Formation Pathways

Beyond its origin as a chemical warfare agent byproduct, this compound can be formed through other chemical pathways, some of which may occur under specific environmental or industrial conditions.

Abiotic and Biotically-Mediated Formation:

Research into the biodegradation of organosulfur compounds has revealed a rapid formation pathway for this compound. In biodegradation tests (Closed Bottle and Manometric Respirometry Tests), the dimercapto thioether DMDS was observed to be quickly and completely transformed into this compound through oxidative cyclisation. researchgate.netwikipedia.org While this occurred within a biological testing system, the study noted that concurrent abiotic reactions, such as disulfide formation, complicate the clear distinction between purely biotic and abiotic processes. researchgate.netwikipedia.org The resulting this compound was found to be resistant to further biodegradation within the 28-day test period. researchgate.net

Formation from Formaldehyde (B43269) and Hydrogen Sulfide (B99878) Precursors:

There is strong chemical precedent for the formation of cyclic sulfur compounds from simple precursors like formaldehyde and hydrogen sulfide. The related compound 1,3,5-Trithiane, a six-membered ring, is readily prepared by treating aqueous formaldehyde with hydrogen sulfide in the presence of acid. leuphana.degoogle.com This reaction proceeds through the unstable intermediate thioformaldehyde, which trimerizes to form the stable cyclic compound.

A direct link for the formation of the seven-membered this compound ring from similar precursors is described in patent literature concerning hydrogen sulfide scavengers. Certain triazine-based scavengers, which are often derived from formaldehyde, react with hydrogen sulfide to produce primarily 1,3,5-trithianes and, to a lesser extent, 1,2,5-trithiepanes. This demonstrates a clear abiotic pathway for the formation of this compound under specific industrial conditions where formaldehyde derivatives and hydrogen sulfide are present.

Table 2: Summary of Formation Pathways for this compound

| Pathway Type | Precursor(s) | Description | Context | Reference |

|---|---|---|---|---|

| Degradation | Sulfur Mustard (HD) | Forms as a product of hydrolysis and other transformations of sulfur mustard in aqueous environments. | Environmental contamination from chemical weapon dumpsites. | au.dkleuphana.dehelcom.fi |

| Oxidative Cyclisation | Dimercapto thioether (DMDS) | Rapid and complete transformation into this compound observed in biodegradation test systems. May be abiotic or biotically-mediated. | Laboratory biodegradation studies. | researchgate.netwikipedia.org |

| Abiotic Synthesis | Formaldehyde derivatives (e.g., triazines) and Hydrogen Sulfide | Forms as a minor byproduct from the reaction of certain H2S scavengers with hydrogen sulfide. | Industrial gas scrubbing applications. |

Compound Index

Frontiers and Perspectives in 1,2,5 Trithiepane Research

Innovations in Synthetic Methodology for Complex 1,2,5-Trithiepane Architectures

The synthesis of the this compound core and its derivatives has seen significant innovation, moving beyond simple preparations to the construction of more complex and functionally diverse architectures.

A notable advancement involves the reaction of substituted thiiranes with bis(trimethylsilyl) sulfide (B99878). uzhnu.edu.ua This method, conducted in tetrahydrofuran (B95107) at room temperature and catalyzed by tetrabutylammonium (B224687) fluoride (B91410) (TBAF), provides a direct route to 3,7-disubstituted-1,2,5-trithiepanes. uzhnu.edu.ua For instance, the reaction of 2-(hex-5-en-1-yl)thiirane with bis(trimethylsilyl)sulfide yields 3,7-di(hex-5-en-1-yl)-1,2,5-trithiepane as a mixture of diastereoisomers. unifi.it This approach is operationally simple and allows for the introduction of various substituents, creating versatile structures for further functionalization. researchgate.net

Another key synthetic strategy is the thiolate-catalyzed reaction of thiiranes. The reaction of cis-2,3-diphenylthiirane, for example, uniquely produces equimolar amounts of cis-stilbene (B147466) and 3,4,6,7-tetraphenyl-1,2,5-trithiepane. tandfonline.comcapes.gov.br This particular reaction highlights the nuanced mechanistic pathways that can be exploited to generate complex trithiepane structures. tandfonline.comcapes.gov.br

Furthermore, the interaction of this compound with organometallic reagents such as nonacarbonyldiiron has been explored. This reaction, carried out in tetrahydrofuran, leads to the formation of diiron and triiron carbonyl complexes, demonstrating a pathway to organometallic architectures incorporating the trithiepane motif. uzhnu.edu.uamolaid.comosti.gov

These innovative methods have expanded the synthetic toolkit available to chemists, enabling the creation of a wider range of this compound derivatives with tailored properties.

Expanded Scope of Chemical Reactivity and Catalysis with this compound

The unique arrangement of sulfur atoms in the this compound ring system underpins its diverse chemical reactivity. The compound can undergo reactions such as oxidation to form sulfoxides.

The catalytic activity of systems involving this compound is an area of growing interest. For example, the reaction of substituted thiiranes with bis(trimethylsilyl) sulfide to form 3,7-disubstituted-1,2,5-trithiepanes is efficiently catalyzed by tetrabutylammonium fluoride. uzhnu.edu.ua Additionally, the desulfurization of thiiranes can be achieved through nucleophilic catalysis with sodium thiophenoxide, a reaction that can be influenced by the presence of elemental sulfur. tandfonline.comcapes.gov.br

The interaction of this compound with diiron nonacarbonyl has been shown to produce diiron and trinuclear iron cluster complexes. uzhnu.edu.uamolaid.com These organometallic products are of interest as potential models for the active sites of [Fe-only] hydrogenases, enzymes that catalyze the production of hydrogen. osti.govnih.gov The electrochemical properties of these complexes have been investigated, revealing their potential role in catalytic cycles for hydrogen generation. molaid.commdpi.com

The reactivity of this compound also includes polymerization. At room temperature, it can polymerize over time, forming a white polymer that is insoluble in most solvents. tandfonline.com This property suggests potential applications in materials science.

Advanced Structural and Mechanistic Investigations for Deeper Understanding

A deeper understanding of the structure and reaction mechanisms of this compound and its derivatives is crucial for harnessing their full potential. The seven-membered ring of this compound is flexible, and its conformation has been a subject of study. acs.org

Mechanistic studies have shed light on the formation of 1,2,5-trithiepanes. The reaction of thiiranes with bis(trimethylsilyl) sulfide is proposed to proceed through a β-dithiosilane intermediate, which then reacts with another equivalent of thiirane (B1199164), followed by oxidative closure to form the trithiepane ring. researchgate.net In the thiolate-catalyzed reaction of cis-2,3-diphenylthiirane, the mechanism is thought to involve either a thiolate attack on a sulfur or a carbon atom of the thiirane ring. tandfonline.comcapes.gov.br

The reaction of this compound with diiron nonacarbonyl has been structurally characterized, revealing the formation of specific diiron and trinuclear iron complexes. uzhnu.edu.uamolaid.com X-ray structure analysis has been instrumental in determining the precise arrangement of atoms in these organometallic products. molaid.com

Computational methods, such as Density Functional Theory (DFT) calculations, have been employed to analyze the conformation of related sulfur-containing heterocycles, providing insights into the likely conformations of the flexible trithiepane system. acs.org These theoretical calculations complement experimental data and help in rationalizing observed reactivity. acs.org

Rational Design and Prediction of New Sulfur-Containing Heterocycles Based on the this compound Motif

The knowledge gained from the synthesis and reactivity of this compound serves as a foundation for the rational design of new sulfur-containing heterocycles with novel properties. The this compound structure can be considered a versatile building block for creating more complex molecules. acs.org

By modifying the substituents on the trithiepane ring, it is possible to tune the electronic and steric properties of the molecule, which can in turn influence its reactivity and potential applications. The synthesis of 3,7-disubstituted-1,2,5-trithiepanes from substituted thiiranes is a prime example of how different functionalities can be incorporated into the heterocyclic core. uzhnu.edu.ua

Furthermore, the principles learned from the ring-forming reactions that produce this compound can be applied to the synthesis of other medium-sized sulfur-containing rings. The intramolecular oxidative ring closure of a dithiol intermediate is a key mechanistic step that could be adapted for the synthesis of other heterocyclic systems. researchgate.net

The development of synthetic models for the active sites of hydrogenases based on iron-sulfur clusters derived from this compound and related compounds is an active area of research. nih.govdb-thueringen.de This involves the rational design of ligands and reaction conditions to mimic the structure and function of the natural enzymes.

Interdisciplinary Research Avenues Involving this compound Chemistry

The unique properties of this compound have led to its investigation in a variety of interdisciplinary fields.

In environmental science , this compound has been identified as a degradation product of sulfur mustard, a chemical warfare agent. tandfonline.comawi.de Its presence in groundwater at former munitions sites is a concern, and research is ongoing to understand its toxicity and environmental fate. tandfonline.com Studies have shown that this compound is toxic to aquatic organisms such as Daphnia magna. researchgate.netiopan.pl

In the field of natural products and chemical ecology , this compound has been reported as a component of the venom of some predatory insects. nih.govmdpi.com It has also been identified as a volatile compound in certain plants and bacteria. uga.edunih.govashs.orgnih.gov

In materials science , the tendency of this compound to polymerize suggests its potential use as a monomer for the synthesis of sulfur-rich polymers. tandfonline.com These materials could have interesting optical, electronic, or mechanical properties.

The synthesis of organometallic complexes from this compound provides a link to bioinorganic chemistry , particularly in the development of mimics for the active sites of iron-sulfur enzymes like hydrogenases. nih.govdb-thueringen.de

Finally, the development of new synthetic methodologies for this compound and its derivatives contributes to the broader field of synthetic organic chemistry , providing new tools for the construction of complex molecules. uzhnu.edu.uaresearchgate.net

Interactive Data Table: Synthesis of Substituted 1,2,5-Trithiepanes

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-(hex-5-en-1-yl)thiirane | bis(trimethylsilyl)sulfide | TBAF, THF, rt | 3,7-di(hex-5-en-1-yl)-1,2,5-trithiepane | 83 | unifi.it |

| cis-2,3-diphenylthiirane | - | Sodium thiophenoxide, DMSO, 35°C | 3,4,6,7-tetraphenyl-1,2,5-trithiepane | Equimolar with cis-stilbene | tandfonline.comcapes.gov.br |

| Substituted thiiranes | bis(trimethylsilyl) sulfide | TBAF, THF, rt | 3,7-disubstituted-1,2,5-trithiepanes | - | uzhnu.edu.ua |

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C4H8S3 | - | chemeo.com |

| Molecular Weight | 152.30 | g/mol | chemeo.com |

| Normal Boiling Point (Calculated) | 462.90 | K | chemeo.com |

| Enthalpy of Vaporization (Calculated) | 42.84 | kJ/mol | chemeo.com |

| LogP (Octanol/Water Partition Coefficient) | 2.115 | - | chemeo.com |

Q & A

Q. Q1. What are the optimal synthetic routes for 1,2,5-trithiepane, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound involves sulfur-based cyclization reactions. Field et al. (1970) developed a biologically oriented approach using alkanesulfenyl iodides and disulfide precursors under controlled pH and temperature to stabilize the thiepane ring structure . Key variables include solvent polarity (e.g., dichloromethane vs. ethanol), stoichiometric ratios of sulfur donors, and reaction time. Yield optimization (typically 30–45%) requires inert atmospheres to prevent oxidation of sulfur intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the compound from byproducts like 1,4-dithiane .

Q. Q2. How can researchers characterize the stability of this compound under varying environmental conditions?

Methodological Answer: Stability studies should employ gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) to monitor decomposition products. Rosenblatt et al. (1996) identified this compound in sulfur mustard degradation products, noting its persistence in aqueous environments but susceptibility to photolytic cleavage under UV light . Accelerated stability testing (e.g., 40°C/75% relative humidity) combined with kinetic modeling can predict shelf-life. For field studies, microencapsulation or inert matrix embedding (e.g., polyethylene glycol) mitigates degradation .

Q. Q3. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for trace detection in insect venom or environmental samples . Martínez et al. (2016) validated a protocol using deuterated internal standards (e.g., d₃-1,2,5-trithiepane) to correct for matrix effects in caterpillar midgut tissue . For non-polar matrices, solid-phase microextraction (SPME) coupled with GC/MS achieves detection limits of 0.1 ng/mL .

Advanced Research Questions

Q. Q4. How does this compound’s electronic structure influence its reactivity with biological targets?

Methodological Answer: Density-functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reveal that the compound’s sulfur-sulfur bond angles (≈99°) and electron-deficient thiepane ring facilitate nucleophilic attack at the central sulfur atom . Molecular docking studies against insect acetylcholinesterase (AChE) show competitive inhibition via π-sulfur interactions with aromatic residues (Phe330, Trp279). Synchrotron X-ray crystallography of enzyme complexes can validate these interactions .

Q. Q5. What experimental designs resolve contradictions in reported toxicity data for this compound across species?

Methodological Answer: Discrepancies in toxicity (e.g., Daphnia magna NOEC = 0.825 mg/L vs. Raphidocelis subcapitata NOEC = 8.41 mg/L) necessitate species-specific metabolic profiling. A tiered approach is recommended:

In vitro assays : Measure glutathione depletion and reactive oxygen species (ROS) generation in cell lines.

In vivo models : Use CRISPR-edited Drosophila with humanized cytochrome P450 enzymes to assess metabolic activation.

Omics integration : Transcriptomic profiling (RNA-seq) of exposed organisms identifies detoxification pathways (e.g., GST upregulation) .

Q. Q6. How can researchers model the environmental fate of this compound in aquatic ecosystems?

Methodological Answer: Fugacity modeling (Level III) incorporating octanol-water partition coefficients (log Kow = 2.1) and biodegradation half-lives (t½ = 14–28 days) predicts bioaccumulation in sediment-dwelling organisms . Field validation requires passive samplers (e.g., polyethylene devices) deployed in gradient concentrations. Isotopic labeling (<sup>34</sup>S) tracks sulfur mineralization pathways in microbial communities .

Methodological Challenges and Solutions

Q. Q7. What strategies improve reproducibility in studies of this compound’s insecticidal activity?

Methodological Answer: Standardize bioassays using WHO-recommended protocols:

- Dose-response curves : Test six concentrations (e.g., 10–500 nM) with triplicate replicates.

- Negative controls : Include solvent-only and heat-denatured compound samples.

- Statistical rigor : Apply probit analysis for LC50 determination and ANOVA for histopathological data (e.g., midgut cell necrosis) .

Q. Q8. How can computational tools enhance structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer: Machine learning (e.g., random forest, SVM) trained on datasets of sulfur heterocycles predicts bioactivity. Key descriptors include:

- Quantum chemical parameters : HOMO-LUMO gap, molecular electrostatic potential (MEP).

- Topological indices : Wiener index, Balaban’s J index.

Validation via synthesis and testing of top-ranked virtual derivatives reduces experimental costs .

Data Interpretation and Reporting

Q. Q9. How should researchers address limitations in toxicity studies of this compound?

Methodological Answer: Explicitly report:

Q. Q10. What interdisciplinary approaches advance the study of this compound’s pharmacological potential?

Methodological Answer: Integrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。